molecular formula C10H16O2 B2795795 (2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one CAS No. 1807938-57-3

(2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one

Cat. No. B2795795
M. Wt: 168.236
InChI Key: VZRRCQOUNSHSGB-HNQUHTCLSA-N
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Description

“(2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one” is a chemical compound with the molecular formula C10H16O2 . It is a derivative of the bicyclo[3.1.1]heptane structure .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, an asymmetric approach to similar bicyclo[2.2.1]heptane-1-carboxylates has been reported, which involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .


Molecular Structure Analysis

The molecular structure of “(2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one” is characterized by a bicyclic framework, which is a common feature in many bioactive natural products and drug candidates .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and varied. For example, under certain conditions, 2a-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one can undergo transformations leading to the formation of a mixture of 1,8,8-trimethyl-2-oxabicyclo[3.2.1]octan-3-one and carvacrol .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be estimated using computational methods. For instance, the density, heat of sublimation, and impact sensitivity of similar bicyclo[2.2.1]heptane derivatives have been estimated by electrostatic potential analysis of the molecular surface .

Scientific Research Applications

Transformations under Acid Catalysis

  • Synthesis of Various Structures : This compound can be transformed under acid catalysis to synthesize different structures like bicyclic lactone, aromatic compounds (like carvacrol), and nitrogen-containing p-menthane derivatives, as demonstrated by S. S. Koval’skaya et al. (2004).

Structural Studies

  • Chiral Palladium(II) Complex : The reaction of this compound with lithium tetrachloropalladate leads to a chiral palladium(II) complex. Its structure was confirmed by NMR spectroscopy and X-ray diffraction analysis, as noted by O. A. Zalevskaya et al. (2011).

Atropisomerism

  • Induction of R-Sense of Asymmetry : In a study by B. Goldfuss and F. Rominger (2000), it was found that fenchyl alcohol units in this compound induce a sense of asymmetry and support intramolecular hydrogen bonds.

Asymmetric Reduction

  • Catalytic Source for Borane-Mediated Reduction : It has been used as a chiral catalytic source for borane-mediated asymmetric reduction of prochiral ketones, providing secondary alcohols with high enantiomeric excess, as described by D. Basavaiah et al. (2004).

Ligand in Asymmetric Reactions

  • Use in Asymmetric Reformatsky Reaction : This compound, as a ligand, has been used in asymmetric Reformatsky reactions to obtain certain esters, as found by C. M. R. Ribeiro et al. (2008).

Applications in Organic Chemistry

  • Building Block for Various Derivatives : As a versatile building block, it has been employed in synthesizing various substances including terpenoids and organic reagents with potential biological activities, as detailed by E. T. Silva et al. (2020).

Catalysis

  • Asymmetric Oxidation of Phenylphenacyl Sulfide : This compound, used in terpene ligands, has shown efficiency in catalytic systems for the asymmetric oxidation of phenylphenacyl sulfide, as researched by A. Kuchin et al. (2010).

Future Directions

The future research directions could involve the design of new high-energy density compounds (HEDCs) using this compound as a base structure. The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is also a promising area of research .

properties

IUPAC Name

(2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-7,12H,4-5H2,1-3H3/t6?,7?,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRRCQOUNSHSGB-HNQUHTCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC1C(C(=O)C2)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(C2CC(C2(C)C)CC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one

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